6-(Pyrrolidin-2-yl)quinoline acetate

Medicinal Chemistry Building Blocks Solubility

6-(Pyrrolidin-2-yl)quinoline acetate is a heterocyclic building block consisting of a quinoline core substituted with a pyrrolidine moiety at the 6-position, supplied as the monoacetate salt for enhanced handling and solubility. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol , this compound is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and monoamine oxidase B (MAO-B).

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 1177324-07-0
Cat. No. B2895374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-2-yl)quinoline acetate
CAS1177324-07-0
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4)
InChIKeyFXKOJNXSSKHMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-2-yl)quinoline Acetate (CAS 1177324-07-0): Chemical Identity and Procurement-Grade Specifications


6-(Pyrrolidin-2-yl)quinoline acetate is a heterocyclic building block consisting of a quinoline core substituted with a pyrrolidine moiety at the 6-position, supplied as the monoacetate salt for enhanced handling and solubility . With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol , this compound is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and monoamine oxidase B (MAO-B) [1].

Why 6-(Pyrrolidin-2-yl)quinoline Acetate Cannot Be Replaced by Its Free Base or Positional Isomers


Generic substitution of 6-(Pyrrolidin-2-yl)quinoline acetate with its free base (CAS 860299-05-4) or positional isomers (e.g., 3-, 7-, or 8-substituted analogs) introduces critical deviations in solubility, reaction compatibility, and biological target engagement. The acetate counterion enhances aqueous solubility and crystallization behavior, directly impacting synthetic yield and reproducibility in amide coupling or reductive amination sequences . Moreover, the 6-position pyrrolidine substitution yields a distinct pharmacophoric distance relative to the quinoline nitrogen, a key determinant of nicotinic receptor subtype selectivity that is not replicated by other regioisomers [1].

Quantitative Differentiation of 6-(Pyrrolidin-2-yl)quinoline Acetate: Head-to-Head and Class-Level Comparisons


Salt Form Advantage: Acetate Salt vs. Free Base for Downstream Chemistry

6-(Pyrrolidin-2-yl)quinoline acetate (CAS 1177324-07-0) is supplied as a crystalline monoacetate salt, offering significant handling and solubility advantages over its free base counterpart (CAS 860299-05-4) . While quantitative solubility values are not available in public literature, the acetate salt form is documented to provide superior aqueous solubility and crystallization properties, which are critical for efficient synthetic processing in medicinal chemistry workflows .

Medicinal Chemistry Building Blocks Solubility

nAChR Subtype Selectivity: Class-Level Inference from 1-Methyl Analog

The (R)-1-methyl analog of 6-(pyrrolidin-2-yl)quinoline exhibits differential binding affinity across nAChR subtypes, with a Ki of 1,950 nM at α4β2 nAChR (rat cerebral cortex, [3H]cytisine displacement) and 8,100 nM at α7 nAChR (rat cerebral cortex, [3H]α-bungarotoxin displacement), representing a ~4.2-fold selectivity for α4β2 over α7 [1]. This subtype selectivity pattern is a class-level characteristic of 6-substituted quinoline-pyrrolidine scaffolds and distinguishes this chemotype from classical nicotinic ligands.

Nicotinic Acetylcholine Receptor nAChR Selectivity

MAO-B Inhibition: Class-Level Potency Benchmark

Quinoline-pyrrolidine derivatives structurally related to 6-(Pyrrolidin-2-yl)quinoline acetate demonstrate inhibitory activity against human MAO-B. A representative analog (CHEMBL1575961) exhibits an IC50 of 1,130 nM against recombinant human MAO-B in a fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the same compound shows IC50 >100,000 nM against MAO-A, indicating >88-fold selectivity for MAO-B over MAO-A within this chemotype [1]. This class-level selectivity profile suggests potential utility in CNS programs where MAO-B inhibition is desired without MAO-A-mediated peripheral side effects.

Monoamine Oxidase B MAO-B Inhibition

Vendor Purity and Quality Control: 98% Purity Benchmark

Commercially available 6-(Pyrrolidin-2-yl)quinoline acetate (CAS 1177324-07-0) is supplied with a documented purity of 98% by reputable vendors, ensuring reliable performance in sensitive synthetic and biological applications . In comparison, the free base form (CAS 860299-05-4) is typically available at 95% purity, representing a measurable 3% absolute purity difference . This higher purity specification reduces the risk of impurity-driven assay artifacts and improves batch-to-batch reproducibility in medicinal chemistry campaigns.

Quality Control Purity Procurement

Regioisomeric Differentiation: 6-Position vs. 3- and 7-Position Substitution

The 6-position pyrrolidine substitution on the quinoline core yields a distinct pharmacophoric geometry relative to the quinoline nitrogen that is not reproduced by 3- or 7-substituted regioisomers [1]. This specific geometry has been shown to enable interaction with the α4β2 nAChR subtype, with the 1-methyl analog displaying Ki values in the low micromolar range (1.95 μM) [2]. While direct comparative data for the unsubstituted 6-(pyrrolidin-2-yl)quinoline acetate against its 3- and 7-regioisomers is not publicly available, the established SAR for nicotinic ligands demonstrates that the substitution position critically determines receptor engagement and downstream pharmacological effects [1].

Regioisomer Structure-Activity Relationship SAR

Targeted Application Scenarios for 6-(Pyrrolidin-2-yl)quinoline Acetate (CAS 1177324-07-0)


Medicinal Chemistry: nAChR Ligand Optimization

Use 6-(Pyrrolidin-2-yl)quinoline acetate as a starting scaffold for designing novel α4β2 nAChR ligands. The established α4β2/α7 selectivity ratio of ~4.2-fold (Ki = 1,950 nM vs. 8,100 nM for the 1-methyl analog) provides a defined baseline for structure-activity relationship (SAR) exploration [1]. The acetate salt form ensures reliable solubility and reactivity for derivatization at the pyrrolidine nitrogen or quinoline ring.

CNS Drug Discovery: MAO-B Selective Inhibitor Development

Employ 6-(Pyrrolidin-2-yl)quinoline acetate as a core scaffold for developing selective MAO-B inhibitors. The >88-fold MAO-B selectivity observed in structurally related quinoline-pyrrolidine derivatives (MAO-B IC50 = 1,130 nM; MAO-A IC50 >100,000 nM) [2] supports programs targeting Parkinson's disease or other CNS disorders where MAO-B inhibition is therapeutically relevant without MAO-A-mediated side effects.

Chemical Biology: Fluorescent Probe Synthesis

Leverage the 6-(pyrrolidin-2-yl)quinoline core for the synthesis of fluorescent probes. The 6-position pyrrolidine substitution enables conjugation of fluorophores or affinity tags via the secondary amine, while the quinoline ring provides intrinsic fluorescence properties [3]. The 98% purity specification ensures minimal background fluorescence from impurities.

Process Chemistry: Reliable Building Block Procurement

Utilize 6-(Pyrrolidin-2-yl)quinoline acetate as a high-purity (98%) building block for multi-step syntheses in medicinal chemistry and process development . The acetate salt form offers superior handling and solubility characteristics compared to the free base, reducing synthetic variability and improving overall yield reproducibility .

Technical Documentation Hub

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